6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine involves several steps, starting from basic organic compounds. One common route includes the following steps:
Formation of 6-ethyl-5-fluoropyrimidin-4-ol: This intermediate can be synthesized through a series of reactions involving ethylation and fluorination of pyrimidine derivatives.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Scientific Research Applications
6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the effects of fluorinated pyrimidines on biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of specific kinases .
Comparison with Similar Compounds
Similar Compounds
6-ethyl-5-fluoropyrimidin-4-ol: A precursor in the synthesis of the target compound.
4-chloro-6-ethyl-5-fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties.
Voriconazole: A well-known antifungal agent with a similar pyrimidine structure.
Uniqueness
What sets 6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine apart is its dual fluorination and the presence of a piperidine ring, which enhances its biological activity and specificity. This makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H22F2N6 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22F2N6/c1-3-14-15(19)17(23-11-21-14)24(2)9-12-4-6-25(7-5-12)16-13(18)8-20-10-22-16/h8,10-12H,3-7,9H2,1-2H3 |
InChI Key |
GPPZLCQVRFFVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC=C3F)F |
Origin of Product |
United States |
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